2-(4-ethoxyphenyl)-1H-indole
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Overview
Description
“2-(4-ethoxyphenyl)-1H-indole” is a chemical compound that contains an indole nucleus, which is a heterocyclic compound . The indole nucleus is found in many important synthetic drug molecules and has a wide range of biological applications . The compound also contains an ethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of “2-(4-ethoxyphenyl)-1H-indole” can be analyzed using spectroscopic methods and density functional theory calculations . The theoretical results can then be compared with experimental observations .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antitumor Activity : Indole derivatives, including 4-ethoxyphenylindole, have attracted attention due to their potential antitumor properties . Researchers explore their effects on cancer cell lines, aiming to develop novel chemotherapeutic agents.
- Anti-Inflammatory Agents : Indoles exhibit anti-inflammatory effects, making them interesting candidates for drug development . Investigating the anti-inflammatory potential of 4-ethoxyphenylindole could lead to new treatments.
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various cellular targets . For instance, a compound structurally related to 2-(4-ethoxyphenyl)-1H-indole, known as Hoechst 33342 dye, has been observed to bind to DNA . Another compound, referred to as feeblin, has been found to interact with the SLC15A4-TASL adapter module, disrupting the TLR7/8-IRF5 signaling pathway .
Mode of Action
For example, feeblin, a compound structurally related to 2-(4-ethoxyphenyl)-1H-indole, binds to a lysosomal outward-open conformation of SLC15A4, leading to degradation of TASL . This results in the interruption of the TLR7/8-IRF5 signaling pathway and prevention of downstream proinflammatory responses .
Biochemical Pathways
For instance, feeblin disrupts the TLR7/8-IRF5 signaling pathway .
Result of Action
For example, feeblin’s action leads to the degradation of TASL, interrupting the TLR7/8-IRF5 signaling pathway and preventing downstream proinflammatory responses .
properties
IUPAC Name |
2-(4-ethoxyphenyl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-2-18-14-9-7-12(8-10-14)16-11-13-5-3-4-6-15(13)17-16/h3-11,17H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEFYFHAXIUFLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.